1-[2-[2-(4-Fluorophenyl)ethenyl]3-nitrobenzoyl]pyrrolidine
Description
The compound 1-[2-[2-(4-Fluorophenyl)ethenyl]-3-nitrobenzoyl]pyrrolidine is a nitroaromatic pyrrolidine derivative characterized by a planar benzoyl core substituted with a 3-nitro group and a 4-fluorophenyl ethenyl moiety. The pyrrolidine ring, a five-membered secondary amine, is linked to the benzoyl group via an amide bond. Key structural features include:
- Electron-withdrawing groups: The nitro (-NO₂) and fluorophenyl substituents contribute to electron-deficient aromatic systems, enhancing electrophilic reactivity.
- Planarity: The benzoyl core and ethenyl group adopt a near-planar conformation, while the fluorophenyl group may exhibit perpendicular orientation relative to the main plane, as observed in isostructural analogs .
Properties
Molecular Formula |
C19H17FN2O3 |
|---|---|
Molecular Weight |
340.3 g/mol |
IUPAC Name |
[2-[(E)-2-(4-fluorophenyl)ethenyl]-3-nitrophenyl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C19H17FN2O3/c20-15-9-6-14(7-10-15)8-11-16-17(4-3-5-18(16)22(24)25)19(23)21-12-1-2-13-21/h3-11H,1-2,12-13H2/b11-8+ |
InChI Key |
OMKJLTOBBGRAHT-DHZHZOJOSA-N |
Isomeric SMILES |
C1CCN(C1)C(=O)C2=C(C(=CC=C2)[N+](=O)[O-])/C=C/C3=CC=C(C=C3)F |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C=CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-(4-Fluorophenyl)ethenyl]3-nitrobenzoyl]pyrrolidine typically involves multi-step organic reactionsThe final step involves the cyclization to form the pyrrolidine ring under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-[2-[2-(4-Fluorophenyl)ethenyl]3-nitrobenzoyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalysts like palladium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions typically involve the use of strong acids or bases to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .
Scientific Research Applications
1-[2-[2-(4-Fluorophenyl)ethenyl]3-nitrobenzoyl]pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-[2-(4-Fluorophenyl)ethenyl]3-nitrobenzoyl]pyrrolidine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorophenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Electronic and Physicochemical Properties
- Fluorine vs.
- Nitro group impact: The 3-nitro substitution introduces strong electron-withdrawing effects, reducing basicity of the pyrrolidine nitrogen compared to non-nitro analogs (e.g., cyclopentene-carbonyl derivatives) .
- Molecular weight : Calculated molecular weight for the target compound (C₁₉H₁₆FN₃O₃) is ~361.35 g/mol, significantly lower than the erroneously reported 3270.00 g/mol for a chlorophenyl-pyrrolidine analog in NIST data .
Reactivity and Functional Group Interactions
- Nitro group reactivity: The nitro substituent may facilitate nucleophilic aromatic substitution (NAS) reactions at the ortho and para positions, a feature absent in non-nitro analogs like phenylbutyryl-pyrrolidine .
- Conformational flexibility : The ethenyl bridge allows rotational freedom, contrasting with rigid triazole-thiazole systems in isostructural compounds .
Biological Activity
1-[2-[2-(4-Fluorophenyl)ethenyl]3-nitrobenzoyl]pyrrolidine, a compound characterized by its unique structural features, has garnered attention in recent pharmacological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, effects on various biological pathways, and potential clinical applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C16H16FN3O3
- CAS Number : 917614-79-0
The presence of the 4-fluorophenyl group and the 3-nitrobenzoyl moiety contributes to its distinctive biological properties.
Toll-Like Receptor Inhibition
Research indicates that this compound (referred to as FPP in some studies) exhibits significant inhibitory effects on Toll-like receptor (TLR) signaling pathways. TLRs are crucial for the innate immune response, recognizing pathogen-associated molecular patterns. The compound has been shown to:
- Inhibit the activation of nuclear factor-κB (NF-κB) and interferon regulatory factor 3 (IRF3) , which are key transcription factors in the inflammatory response.
- Suppress the expression of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) , which are often upregulated during inflammatory processes .
These findings suggest that FPP could serve as a therapeutic agent for managing inflammatory diseases by modulating TLR-mediated signaling pathways.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related compounds within the same chemical family. For instance, derivatives exhibiting structural similarities to FPP have demonstrated potent antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, indicating their potential as effective antimicrobial agents .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| FPP | TBD | TBD |
| Compound A | 3.12 | S. aureus |
| Compound B | 12.5 | E. coli |
In Vivo Studies
In vivo studies have further elucidated the therapeutic potential of FPP. One study reported that administration of FPP in animal models resulted in reduced inflammation markers and improved clinical outcomes in models of inflammatory bowel disease .
Clinical Implications
The modulation of TLR signaling by FPP suggests its potential application in treating conditions characterized by excessive inflammation, such as autoimmune diseases and chronic inflammatory disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
